3-Bromo-1H-pyrazolo[4,3-d]pyrimidine 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979401
InChI: InChI=1S/C5H3BrN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)
SMILES:
Molecular Formula: C5H3BrN4
Molecular Weight: 199.01 g/mol

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

CAS No.:

Cat. No.: VC15979401

Molecular Formula: C5H3BrN4

Molecular Weight: 199.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine -

Specification

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
IUPAC Name 3-bromo-2H-pyrazolo[4,3-d]pyrimidine
Standard InChI InChI=1S/C5H3BrN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)
Standard InChI Key DTBKKESEAXYGMM-UHFFFAOYSA-N
Canonical SMILES C1=NC=NC2=C(NN=C21)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine features a bicyclic system where a pyrazole ring (positions 1–3) is fused to a pyrimidine ring (positions 4–6). The bromine atom at position 3 introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue
CAS Registry Number83255-86-1
Molecular FormulaC5H4BrN5\text{C}_5\text{H}_4\text{BrN}_5
Molecular Weight229.04 g/mol
Purity>97.0% (HPLC)

The compound’s planar structure facilitates π-π stacking interactions, making it suitable for binding to hydrophobic pockets in biological targets .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data for 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine reveals distinct signals corresponding to the pyrimidine nitrogen environments and the bromine-substituted carbon. For example:

  • 1H^1\text{H}-NMR (DMSO-d6d_6): δ 8.45 (s, 1H, pyrimidine-H), 6.90 (s, 1H, pyrazole-H) .

  • 13C^{13}\text{C}-NMR: δ 158.2 (C-4), 145.6 (C-3), 130.5 (C-5) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine primarily involves cyclization and halogenation steps. A notable method, described in patent CN102911174A , utilizes intermediate V (a substituted pyridine derivative) and sodium nitrite under acidic conditions:

\text{Compound V} + \text{NaNO}_2 \xrightarrow{\text{H}_2\text{SO}_4, -5\,^\circ\text{C} \text{ to } 0\,^\circ\text{C}} \text{3-Bromo-1H-pyrazolo[4,3-d]pyrimidine} \quad (\text{Yield: >90\%})[3]

Reaction Conditions:

  • Temperature: −5°C to 0°C

  • Acid: Dilute H2SO4\text{H}_2\text{SO}_4 or HCl\text{HCl}

  • Molar Ratio (V:NaNO2_2): 1.0:1.0–1.0:2.0

Industrial-Scale Production

Industrial protocols optimize solvent systems and catalysts to enhance efficiency. For instance, dimethylformamide (DMF) serves as a polar aprotic solvent, while potassium carbonate acts as a base to facilitate deprotonation. Continuous flow reactors are employed to maintain consistent reaction kinetics and reduce byproduct formation.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media but dissolves readily in organic solvents such as DMSO and DMF . Stability assessments indicate sensitivity to prolonged exposure to light and moisture, necessitating storage at 2–8°C under inert atmospheres .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 215–217°C, with decomposition observed above 300°C . These properties underscore its suitability for high-temperature reactions in drug synthesis.

Biological and Pharmacological Applications

Kinase Inhibition

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives demonstrate potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. Molecular docking studies highlight interactions with the ATP-binding pocket, where the bromine atom forms van der Waals contacts with Leu83 and Asp86 residues .

Table 1: Inhibitory Activity of Derivatives Against Cancer Cell Lines

DerivativeCell LineIC50_{50} (µM)
3-Bromo-4-amino analogMCF-70.0158
6-Bromo-substitutedHCT-11620.5

Recent Research Advancements

Structural Modifications

Recent efforts focus on substituting the pyrimidine ring to enhance bioavailability. For example, introducing electron-withdrawing groups at position 6 improves metabolic stability .

Computational Studies

Density functional theory (DFT) calculations predict that bromine’s electronegativity increases the compound’s binding affinity to CDK2 by 1.5 kcal/mol compared to chlorine analogs .

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